3-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine
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Overview
Description
3-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine is a synthetic organophosphorus compound It is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it a deuterated compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroethylamine and deuterated ethylamine.
Formation of Intermediate: The starting materials undergo a series of reactions, including chlorination and cyclization, to form an intermediate compound.
Cyclization and Phosphorylation: The intermediate is then subjected to cyclization and phosphorylation reactions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing purification techniques such as distillation, crystallization, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state and chemical structure.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the phosphorus atom.
Scientific Research Applications
3-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, leading to changes in cellular processes. The presence of deuterium atoms may also influence its metabolic stability and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
Tris(2-chloroethyl)phosphate: A related compound used as a flame retardant and plasticizer.
2-chloroethylamine: A precursor in the synthesis of various organophosphorus compounds.
Deuterated Ethylamine: A deuterated analogue used in the synthesis of deuterated compounds.
Uniqueness
The uniqueness of 3-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine lies in its deuterium content, which can enhance its stability and alter its chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H15Cl2N2O2P |
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Molecular Weight |
265.11 g/mol |
IUPAC Name |
3-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)/i2D2,4D2 |
InChI Key |
HOMGKSMUEGBAAB-BYUTVXSXSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)NP1(=O)N(CCCO1)CCCl |
Canonical SMILES |
C1CN(P(=O)(OC1)NCCCl)CCCl |
Origin of Product |
United States |
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